
Norlichexanthone
Overview
Description
Norlichexanthone (C₁₄H₁₀O₅) is a naturally occurring xanthone derivative first isolated from lichens and endophytic fungi. It belongs to the polyketide family and is structurally characterized by a tricyclic aromatic core with hydroxyl and methyl substituents at positions 1, 3, 6, and 8 (Figure 1). This compound exhibits diverse bioactivities, including antimicrobial, antioxidant, and anti-virulence properties, making it a compound of significant pharmacological interest .
Recent studies highlight its role in targeting Staphylococcus aureus virulence pathways. It inhibits the agr quorum sensing system by binding to the response regulator AgrA, thereby suppressing RNAIII transcription and downstream virulence factors like α-hemolysin (hla) and protein A (spa) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norlichexanthone can be synthesized using methods reported by Santesson and Sundholm in 1968 . The synthesis involves the use of endolichenic fungi, which are nonobligate microfungi living in lichen . The initial endolichenic fungus is induced from the thallus of Pertusaria laeviganda and maintained by subculture using solid medium containing 2% malt extract, 0.2% yeast extract, and 1.5% agar in the dark at 15°C .
Industrial Production Methods: Industrial production of this compound involves the cultivation of endolichenic fungi in controlled environments. The fungi are cultured in media containing specific nutrients to promote the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Norlichexanthone undergoes various chemical reactions, including oxidation and reduction. It exhibits high antioxidant activity, which is comparable to that of ascorbic acid .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include 2,2ʹ-azobis (2-methylpropionamidine) dihydrochloride and 2,2-diphenyl-1-picrylhydrazyl . The reactions are typically carried out under controlled conditions to ensure the stability and activity of this compound.
Major Products: The major products formed from the reactions involving this compound include various antioxidant compounds that inhibit the effects of reactive oxygen species .
Scientific Research Applications
Antimicrobial Activity
Norlichexanthone has demonstrated significant antimicrobial properties, particularly against antibiotic-resistant strains of Staphylococcus aureus (MRSA). A study published in PLoS ONE indicated that this compound effectively reduces the expression of virulence genes and biofilm formation in the CA-MRSA strain USA300. This reduction is achieved through interference with the AgrA binding to DNA, which is crucial for the regulation of virulence factors such as α-hemolysin and RNAIII, thereby mitigating the pathogenicity of the bacteria .
Table 1: Antimicrobial Effects of this compound
Pathogen | Mechanism of Action | Effect |
---|---|---|
Staphylococcus aureus | Inhibition of virulence gene expression | Reduced biofilm formation and toxicity |
Escherichia coli | Not extensively studied; potential for future research | TBD |
Anti-Osteoporosis Potential
Recent research has identified this compound as a natural ligand for estrogen receptors (ERα). This interaction suggests potential applications in treating osteoporosis. The compound exhibited significant anti-osteoporosis effects while demonstrating lower estrogenic activity compared to traditional estrogen therapies, making it a candidate for safer osteoporosis treatments .
Table 2: Pharmacological Properties of this compound
Property | Description | Potential Application |
---|---|---|
Estrogen receptor binding | High-affinity ligand for ERα | Osteoporosis treatment |
Antimicrobial activity | Reduces virulence in MRSA | Infection control |
Anti-inflammatory effects | TBD | TBD |
Phytotoxicity Studies
This compound's role in phytotoxicity has also been explored. It has been implicated as a biosynthetic intermediate in the production of other phytotoxic compounds. Research indicates that this compound can affect plant growth and development, suggesting its utility in understanding plant-pathogen interactions and developing natural herbicides .
Table 3: Phytotoxic Effects of this compound
Plant Species | Effect Observed | Study Reference |
---|---|---|
Various (specific species TBD) | Inhibition of seed germination and root growth | ResearchGate |
Structural Elucidation and Derivative Studies
The structural properties of this compound have been studied extensively using advanced techniques such as NMR spectroscopy and computational chemistry. A recent study successfully isolated a new derivative, isodemethylchodatin, from the lichen Parmotrema tsavoense, marking a significant advancement in understanding the structural diversity and potential applications of this compound derivatives .
Future Directions and Case Studies
Further research is needed to fully elucidate the mechanisms behind this compound's effects across various biological systems. Case studies involving its application in clinical settings or agricultural practices could provide valuable insights into its efficacy and safety.
Mechanism of Action
Norlichexanthone exerts its effects by interfering with the binding of AgrA, a response regulator, to its DNA target . This interference reduces the expression of key virulence factors in Staphylococcus aureus . Additionally, this compound reduces the toxicity of Staphylococcus aureus towards human neutrophils and represses biofilm formation .
Comparison with Similar Compounds
Structural Analogues and Mechanisms of Action
Norlichexanthone shares structural similarities with other xanthones and anthraquinones that target bacterial virulence (Table 1).
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings :
- AgrA Binding: this compound and ω-hydroxyemodin both inhibit AgrA-DNA binding but differ in downstream effects. This compound uniquely suppresses biofilm formation, likely via SaeRS regulation .
- Structural Determinants: The 8-methyl group in this compound enhances its specificity for AgrA compared to hydroxyl-rich analogues like 1,3,6,8-tetrahydroxyxanthone .
Antimicrobial and Anti-Virulence Efficacy
This compound demonstrates broad-spectrum activity (Table 2), outperforming some analogues in targeting methicillin-resistant S. aureus (MRSA).
Table 2: Antimicrobial Activity Comparison
Key Findings :
- This compound’s anti-MRSA activity (IC₅₀ = 20.95 μM) is superior to griseofulvin and comparable to synthetic inhibitors like solonamide B .
- It uniquely combines antibacterial and antifungal action, a trait absent in ω-hydroxyemodin and savirin .
Transcriptional and Regulatory Effects
This compound’s global transcriptional impact distinguishes it from analogues (Figure 2). RNA-seq data from S. aureus USA300 revealed:
- Downregulated Genes : hla, hlb, saeRS, psmα (2–4-fold reduction) .
- Upregulated Genes: Amino acid biosynthesis (ilvABCDH, leuABCD) and CodY-regulated pathways .
In contrast, ω-hydroxyemodin primarily suppresses agr-dependent genes without affecting SaeRS . Savirin shows narrower specificity, targeting only agr .
Unique Bioactivities
- Cytotoxic Effects: Inhibits kinases (aurora-B, PIM1) at IC₅₀ = 0.3–12 μM, unlike non-cytotoxic lichexanthone .
Biological Activity
Norlichexanthone is a naturally occurring compound classified as a xanthone, primarily derived from lichen and fungal sources. It has garnered significant attention due to its diverse biological activities, particularly its effects on pathogenic bacteria, anti-osteoporotic properties, and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy against pathogens, and implications for health.
This compound exhibits potent anti-virulence properties, particularly against Staphylococcus aureus , a major human pathogen responsible for various infections. Research indicates that this compound reduces the expression of key virulence factors in community-associated methicillin-resistant S. aureus (CA-MRSA) strain USA300 by interfering with the AgrA regulatory system.
Key Findings:
- Reduction of Virulence Gene Expression : this compound significantly decreases the expression of hla (alpha-hemolysin) and RNAIII, which are critical for virulence in S. aureus . This effect was observed in both strain USA300 and 8325–4 .
- Biofilm Formation Inhibition : The compound also represses biofilm formation, a key factor in the pathogenicity of S. aureus . Transcriptomic analyses revealed that this compound downregulates genes regulated by the SaeRS two-component system .
2. Efficacy and Concentration-Dependent Effects
The efficacy of this compound is concentration-dependent. In studies, varying concentrations (0.05 to 50 μg/mL) were tested to determine their impact on virulence factors and biofilm formation.
Concentration (μg/mL) | Effect on hla Expression | Effect on Biofilm Formation |
---|---|---|
0.05 | Minimal | No significant reduction |
0.5 | Moderate | Moderate reduction |
5 | Significant | Significant reduction |
50 | Maximum effect | Maximum inhibition |
3. Anti-Osteoporotic Activity
Recent studies have identified this compound as a potential therapeutic agent for osteoporosis. It acts as a ligand for estrogen receptor alpha (ERα) but with significantly reduced estrogenic activity compared to traditional estrogen treatments.
Mechanism:
- Inhibition of RANKL Signaling : this compound inhibits RANKL signaling pathways, which are crucial for osteoclast differentiation and activation, thereby reducing bone resorption .
- Promotion of Osteoblast Formation : The compound promotes osteoblast formation while inhibiting osteoclast formation, suggesting its dual role in maintaining bone density .
Case Study 1: Anti-Virulence Effects
In an experimental setup involving human neutrophils, this compound-treated cultures showed reduced lysis compared to control groups treated with DMSO. This indicates that this compound can protect against S. aureus mediated neutrophil lysis.
Case Study 2: Osteoporosis Model
In ovariectomized mouse models, this compound demonstrated significant anti-osteoporotic effects by enhancing bone mass through its action on osteoblasts and inhibition of osteoclasts .
5. Conclusion
This compound presents a promising avenue for both antimicrobial therapies targeting virulent strains of S. aureus and as a potential treatment for osteoporosis due to its unique mechanisms of action. Its ability to modulate virulence factor expression and biofilm formation positions it as a candidate for anti-virulence strategies in combating antibiotic resistance.
Q & A
Q. What experimental methodologies are employed to assess Norlichexanthone's impact on Staphylococcus aureus virulence gene expression?
Answer:
Key methodologies include:
- RT-qPCR : Used to quantify transcriptional changes in virulence genes (e.g., hla, RNAIII, agrA) in strains like S. aureus USA300 and 8325-4. RNA is harvested at specific growth phases (OD600 = 0.7 or 2.0) after treatment with 5 µg/mL this compound. Data normalization employs reference genes (e.g., ilseS, pyk) .
- Northern Blotting : Validates transcript levels of psmα, agrA, and saeR using strain-specific probes .
- β-Lactamase Reporter Assays : Measures AgrA-DNA binding via P3::blaZ reporter strains. Activity is quantified in wild-type and constitutively active AgrC mutants to confirm dose-dependent inhibition .
Table 1: Representative Gene Expression Changes (RT-qPCR)
Gene | Fold Change (this compound vs. Control) | Strain | Growth Phase (OD600) |
---|---|---|---|
hla | -3.6 ± 0.4 | USA300 | 2.0 |
agrA | -2.3 ± 0.4 | USA300 | 0.7 |
saeR | -3.4 ± 0.3 | USA300 | 2.0 |
Q. How does this compound influence the Agr and SaeRS regulatory systems, and what methodological approaches elucidate these interactions?
Answer:
this compound targets:
- Agr System : Binds AgrA, blocking its interaction with the agr P2-P3 promoter region. This reduces RNAIII expression, confirmed via electrophoretic mobility shift assays (EMSAs) and β-lactamase reporter strains .
- SaeRS System : Transcriptomic analysis (microarray) reveals repression of SaeRS-regulated genes (hla, hlb, saeRS) by >2-fold in USA300. Validation via RT-qPCR shows saeR and lukF log2 reductions of -3.4 and -2.3, respectively .
Advanced Consideration :
The dual inhibition of Agr and SaeRS suggests a multi-target mechanism. Use saeRS mutants (e.g., strain Newman with constitutive SaeRS) to isolate pathway-specific effects .
Q. What contradictions exist in this compound's effect on biofilm formation, and how can they be methodologically addressed?
Answer:
Contradiction : While this compound reduces biofilm formation in strain 8325-4 (by ~50% at 5 µg/mL), this effect is independent of agr dysfunction (which typically increases biofilm). Transcriptomic data also show no changes in protease genes linked to SaeRS-mediated biofilm regulation .
Resolution Strategies :
- Mutant Studies : Test biofilm formation in agr-null or saeRS-deficient strains.
- Pathway Inhibitors : Co-treat with CodY or stringent response inhibitors to assess metabolic gene involvement (e.g., ilvABCDH, leuBCD) .
Table 2: Biofilm Inhibition Data (Crystal Violet Assay)
This compound (µg/mL) | Biofilm OD590 (Mean ± SD) |
---|---|
0 (DMSO Control) | 1.2 ± 0.15 |
5 | 0.6 ± 0.10 |
10 | 0.4 ± 0.08 |
Q. How do growth phase and bacterial density affect this compound's efficacy in modulating virulence factors?
Answer:
- Exponential Phase (OD600 = 0.7) : this compound significantly reduces agrA expression (-2.3-fold) but has no effect on psmα .
- Stationary Phase (OD600 = 2.0) : Represses SaeRS-regulated genes (e.g., hla, hlb) but not CodY-associated metabolic genes .
Methodological Note : Standardize sampling times post-treatment (e.g., 1–2 hours after compound addition) to control for growth-phase variability .
Q. What transcriptomic findings highlight this compound's multi-target mechanism against Staphylococcus aureus?
Answer:
Global RNA sequencing in USA300 exposed to this compound identified:
- 219 Differentially Expressed Genes : 122 upregulated (e.g., ilvABCDH, leuBCD) and 97 downregulated (e.g., hla, saeRS, psmα).
- Key Pathways :
- SaeRS regulon : Virulence genes (hla, hlb) reduced >2-fold.
- CodY regulon : Amino acid biosynthesis genes (ilvABCDH) induced, suggesting metabolic stress .
Validation : RT-qPCR confirmed saeR (-3.4 log2) and lukF (-2.3 log2) repression, aligning with microarray data .
Q. How is this compound's chemical characterization conducted to ensure purity and structural fidelity in research?
Answer:
- HPLC : Retention times (e.g., 26 for 4,5-dichloro-norlichexanthone) and UV spectra (+ absorbance) verify purity .
- Mass Spectrometry : Identifies molecular ions (e.g., m/z 330, 328, 326 for dichloro-derivatives) .
- Acid Spray Tests : Colorimetric changes (e.g., orange under LW) confirm functional groups .
Methodological Best Practices :
Properties
IUPAC Name |
1,3,6-trihydroxy-8-methylxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-6-2-7(15)4-10-12(6)14(18)13-9(17)3-8(16)5-11(13)19-10/h2-5,15-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZHBCDRWFMXIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174777 | |
Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20716-98-7 | |
Record name | Norlichexanthone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20716-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020716987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-xanthen-9-one, 1,3,6-trihydroxy-8-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.